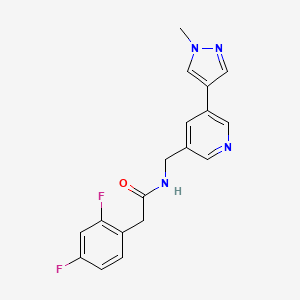

2-(2,4-difluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

説明

2-(2,4-Difluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by:

- A 2,4-difluorophenyl group at the acetamide’s α-position.

- A pyridin-3-ylmethyl linker substituted with a 1-methylpyrazole moiety at the 5-position.

特性

IUPAC Name |

2-(2,4-difluorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O/c1-24-11-15(10-23-24)14-4-12(7-21-9-14)8-22-18(25)5-13-2-3-16(19)6-17(13)20/h2-4,6-7,9-11H,5,8H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAJEXGMFKJVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,4-difluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 342.32 g/mol. The presence of difluorophenyl and pyridinyl groups suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluorophenyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins through hydrophobic interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives containing the pyrazole moiety have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

Anticancer Activity

Research suggests that this compound may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, inhibitors targeting dihydrofolate reductase (DHFR) have been effective in reducing cellular proliferation in cancer models . The structural similarity of our compound to known DHFR inhibitors indicates a potential pathway for further investigation.

Enzyme Inhibition

The compound may act as an inhibitor for various kinases and phosphatases, which are crucial in signaling pathways related to cell growth and differentiation. Its ability to modulate these pathways could lead to therapeutic applications in diseases characterized by dysregulated signaling .

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to This compound :

- Inhibition of DHFR : A study demonstrated that similar compounds effectively inhibited DHFR, leading to reduced levels of tetrahydrofolate and subsequent inhibition of DNA synthesis in cancer cells .

- Antimicrobial Testing : Compounds with similar functional groups were tested against bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .

- Kinase Inhibition : Research indicated that certain derivatives could inhibit specific kinases involved in tumor growth, suggesting a multi-target approach for cancer therapy .

Data Tables

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations on the Aryl Ring

Chlorinated Analogs

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():

- Replacing fluorine with chlorine increases molecular weight and lipophilicity (Cl has higher atomic weight and hydrophobicity vs. F).

- The dichlorophenyl analog exhibits a melting point of 473–475 K and forms R₂²(10) hydrogen-bonded dimers in its crystal structure, with dihedral angles of 80.70° between the amide and dichlorophenyl groups .

- Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to chlorine .

Thiazole-Substituted Analogs

- The dihedral angle between the dichlorophenyl and thiazole rings is 61.8°, suggesting a more planar conformation than the target compound .

Heterocyclic Modifications

Pyridine-Pyrazole vs. Naphthyl Systems

- N-{[5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(naphthalen-1-yl)acetamide (): Substituting the difluorophenyl with a naphthyl group increases molecular weight (356.42 vs.

Indole-Substituted Analog

Physicochemical and Structural Insights

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2,4-difluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 2,4-difluorophenylacetic acid with a substituted pyridylmethylamine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen .

- Heterocyclic assembly : Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety (e.g., using 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Unit cell parameters : Monitor bond lengths (e.g., C–F: ~1.35 Å) and torsion angles (e.g., dihedral angle between pyridine and pyrazole rings: ~15–25°) .

- Intermolecular interactions : Analyze hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking distances (3.5–4.0 Å) .

- Data Interpretation : Use software like SHELXL for refinement, ensuring R-factor < 0.06 and data-to-parameter ratio > 15:1 .

Q. What in vitro assays are recommended for preliminary biological evaluation?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition : Use fluorescence polarization (FP) assays for kinases like JAK2 or EGFR, given the pyridine-pyrazole scaffold’s affinity .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Assess solubility (shake-flask method), plasma stability (LC-MS/MS), and metabolic clearance (microsomal assays) to identify bioavailability issues .

- Orthogonal assays : Validate target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .

- Dose optimization : Perform dose-response studies in animal models, adjusting for species-specific metabolic differences .

Q. What computational strategies are effective for structure-activity relationship (SAR) analysis of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., JAK2 ATP-binding pocket). Focus on key residues (e.g., Lys882, Glu883) .

- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and ligand-protein hydrogen bond occupancy .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary reaction parameters (catalyst loading, solvent polarity) using a fractional factorial design. For example, optimize Suzuki coupling with Pd(PPh) (2–5 mol%) in THF/water (3:1) at 80°C .

- Process analytics : Monitor reaction progress via inline FTIR or UPLC-MS to identify intermediates and side products .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scale-up .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer :

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Identify degradation products via LC-HRMS (e.g., oxidation at the pyrazole methyl group) .

- Stabilizers : Add antioxidants like BHT (0.01% w/v) or use amber glass vials to block UV light .

- Formulation : Develop solid dispersions with PVP-K30 to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。